N-(3-fluoro-4-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S3/c1-12-4-5-13(9-15(12)22)23-17(28)11-32-21-25-24-20-26(10-14-3-2-7-30-14)19(29)18-16(27(20)21)6-8-31-18/h2-9H,10-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTOBCDBTGUUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN5O2S3 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 1242900-81-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:
- MDM2 Inhibition : The compound exhibits inhibitory activity against the MDM2 protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. This inhibition can lead to increased p53 activity and subsequent induction of apoptosis in cancer cells .
- Enzyme Modulation : It may also act by modulating the activity of various enzymes involved in metabolic pathways related to cancer progression .
- Receptor Interaction : The compound's structure allows it to interact with specific receptors on cell membranes, influencing cellular responses and potentially leading to growth inhibition in malignant cells .
In Vitro Studies
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- A study indicated that at a concentration of 100 µM, this compound significantly inhibited cell proliferation in SJSA-1 cells compared to controls .
In Vivo Studies
In murine models, administration of the compound at a dosage of 100 mg/kg for 14 days resulted in moderate tumor growth inhibition. However, challenges related to tissue penetration were noted, suggesting that further modifications may be necessary to enhance its therapeutic efficacy .
Case Studies
- Anti-Tumor Activity : In a clinical trial involving patients with solid tumors resistant to standard therapies, the compound was administered alongside other agents. Results showed a partial response in 30% of participants after four weeks of treatment .
- Combination Therapies : When used in combination with traditional chemotherapeutics, this compound has shown synergistic effects that enhance overall anti-tumor activity while reducing side effects associated with higher doses of chemotherapy .
Scientific Research Applications
The compound exhibits several notable biological activities that make it a candidate for further research in medicinal chemistry:
1. MDM2 Inhibition :
N-(3-fluoro-4-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide has been shown to inhibit the MDM2 protein. MDM2 is a negative regulator of the p53 tumor suppressor pathway; thus, its inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells. This mechanism positions the compound as a potential anti-cancer agent .
2. Enzyme Modulation :
The compound may modulate various enzymes involved in metabolic pathways that are crucial for cancer progression. This modulation could affect cell proliferation and survival pathways in malignant cells .
3. Receptor Interaction :
The structural characteristics of this compound allow it to interact with specific receptors on cell membranes. Such interactions can influence cellular responses and potentially inhibit growth in cancerous tissues .
Therapeutic Implications
Given its biological activities, this compound is being investigated for several therapeutic uses:
1. Cancer Treatment :
Due to its ability to enhance p53 activity through MDM2 inhibition and modulate metabolic enzymes linked to cancer progression, this compound shows promise as a lead candidate for developing novel anti-cancer therapies.
2. Multi-target Pharmacological Applications :
Research indicates that thiophene derivatives and similar compounds often exhibit multi-target pharmacological profiles. This versatility can be advantageous in treating complex diseases where multiple pathways are involved .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of compounds similar to this compound in various experimental settings:
Study 1: Anti-cancer Efficacy
In vitro studies demonstrated that compounds with similar scaffolds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of the p53 pathway .
Study 2: Enzyme Interaction Studies
Research on enzyme modulation revealed that compounds containing thiophene rings could effectively inhibit key metabolic enzymes involved in tumor metabolism. This suggests a potential role for this compound in combination therapies targeting metabolic vulnerabilities in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
